molecular formula C15H17F2NO B13493883 3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one

3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one

Cat. No.: B13493883
M. Wt: 265.30 g/mol
InChI Key: WXXHLCIIIRSKJO-UHFFFAOYSA-N
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Description

3-Benzyl-7,7-difluoro-3-azabicyclo[331]nonan-9-one is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one can be achieved through several methods. One common approach involves the double Mannich cyclization of suitable precursors. For example, tetrahydrothiopyran-4-one can be reacted with alkoxyalkylamines and paraformaldehyde in acetous methanol to form the desired bicyclic structure . Another method involves the condensation of cyclohexanone, substituted benzaldehyde, and ammonium acetate in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Alkali metal hydride complexes.

    Substitution: Potassium iodide, sodium azide.

    Wittig Reaction: Triphenylphosphine, sodium methoxide, benzaldehyde.

Major Products

    Secondary Alcohols: Formed from the reduction of the bicyclic ketone.

    Iodo and Azido Derivatives: Formed from substitution reactions.

    New Compounds: Formed from the Wittig reaction with benzaldehyde.

Scientific Research Applications

3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, its potential analgesic and antiarrhythmic properties suggest that it may interact with ion channels or receptors involved in pain and cardiac function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one is unique due to the presence of the difluoro substitution at position 7, which can significantly influence its chemical reactivity and biological activity compared to its non-fluorinated analogs.

Properties

Molecular Formula

C15H17F2NO

Molecular Weight

265.30 g/mol

IUPAC Name

3-benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C15H17F2NO/c16-15(17)6-12-9-18(10-13(7-15)14(12)19)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2

InChI Key

WXXHLCIIIRSKJO-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC(C2=O)CC1(F)F)CC3=CC=CC=C3

Origin of Product

United States

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